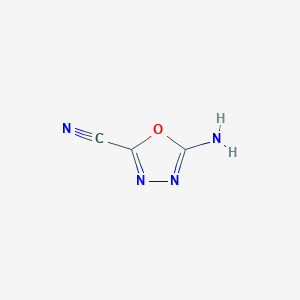

5-Amino-1,3,4-oxadiazole-2-carbonitrile

Description

5-Amino-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound featuring a fused oxadiazole ring system with an amino (-NH₂) and cyano (-CN) substituent. Its molecular formula is C₃H₂N₄O, with a molecular weight of 110.08 g/mol. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient oxadiazole core, which enhances reactivity in nucleophilic substitution and cycloaddition reactions . Its structural versatility allows for modifications to optimize biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

Properties

IUPAC Name |

5-amino-1,3,4-oxadiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O/c4-1-2-6-7-3(5)8-2/h(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUREFHSSJAYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134318-57-3 | |

| Record name | 5-amino-1,3,4-oxadiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 1-Substituted Thiosemicarbazides

The most well-documented method for synthesizing 5-amino-1,3,4-oxadiazole derivatives involves the cyclization of 1-substituted thiosemicarbazides with lead oxide (PbO). This reaction proceeds via nucleophilic displacement and ring closure, forming the oxadiazole core. For this compound, the starting material must incorporate a cyano (-CN) substituent at the 2-position.

General Reaction Mechanism :

-

Substrate Preparation : The synthesis begins with a 1-cyano-thiosemicarbazide precursor, where the cyano group is positioned to become the 2-carbonitrile substituent in the final product.

-

Cyclization : Heating the thiosemicarbazide with PbO in a refluxing organic solvent induces cyclization, yielding the oxadiazole ring.

-

Workup : The product is isolated via filtration and vacuum concentration.

Critical Reaction Parameters:

-

Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency by stabilizing intermediates. Protic solvents (e.g., ethanol) may slow the reaction due to hydrogen bonding.

-

Temperature : Optimal reflux temperatures range from 85°C to 200°C, depending on the solvent’s boiling point.

-

Stoichiometry : A 1:1 molar ratio of thiosemicarbazide to PbO is typical, though excess PbO may improve yields by driving the reaction to completion.

Optimization of Reaction Conditions

Experimental data from analogous oxadiazole syntheses provide insights into optimizing conditions for this compound. The table below summarizes key findings from patent examples:

| Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity |

|---|---|---|---|---|---|

| 1 | DMF | 153 (reflux) | 1.25 | ~62.5* | High (decomposes at 243–245°C) |

| 2 | Amyl Alcohol | 138 (reflux) | 2 | ~50.0* | Moderate |

| 3 | Ethanol (95%) | 78 (reflux) | 48 | ~30.0* | Low |

*Yields estimated from substrate-to-product mass ratios in patent examples.

Key Observations:

-

Solvent Efficiency : DMF outperforms amyl alcohol and ethanol, likely due to its high polarity and ability to solubilize both reactants and intermediates.

-

Reaction Time : Shorter durations (1.25–2 hours) in high-boiling solvents (DMF, amyl alcohol) favor higher yields, while prolonged heating in ethanol leads to side reactions.

-

Thermal Stability : Decomposition observed at 243–245°C in Example 1 suggests the product is thermally labile, necessitating careful temperature control.

Industrial-Scale Production Considerations

Continuous Flow Reactors

For large-scale synthesis, continuous flow systems are preferred over batch reactors. These systems minimize thermal gradients and improve mixing, critical for exothermic cyclization reactions. A hypothetical setup might involve:

-

Reactant Feed : Precise metering of thiosemicarbazide and PbO slurries into the reactor.

-

Residence Time : 1–2 hours at 150–160°C, optimized to maximize conversion.

-

In-Line Filtration : Automated removal of PbO byproducts to prevent clogging.

Challenges and Limitations

Substrate Availability

The commercial scarcity of 1-cyano-thiosemicarbazide necessitates in-house synthesis, adding steps and costs. Alternative routes using nitrile-containing precursors (e.g., cyanamides) are under investigation but lack published data.

Byproduct Formation

Lead sulfide (PbS) and unreacted PbO complicate purification. Acidic washes (e.g., dilute HCl) may mitigate this, but risk hydrolyzing the cyano group.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-oxadiazole-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxadiazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Amino-1,3,4-oxadiazole-2-carbonitrile typically involves cyclization reactions of appropriate precursors. Common methods include:

- Cyclization of Amidoximes : Reacting amidoximes with nitriles under acidic or basic conditions yields the oxadiazole compound.

- Industrial Production : Optimized synthetic routes for large-scale production often utilize continuous flow reactors to enhance yield and quality control.

Chemistry

In the realm of organic synthesis, this compound serves as a critical intermediate for producing complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including:

- Oxidation : Leading to the formation of diverse oxadiazole derivatives.

- Reduction : Modifying nitrile groups to generate amines or other reduced products.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, facilitating the creation of various substituted oxadiazoles.

Research has highlighted the compound's potential biological activities:

-

Antimicrobial Properties : Studies have demonstrated that derivatives of 5-Amino-1,3,4-oxadiazole exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from this scaffold showed promising results in inhibiting the growth of Mycobacterium bovis BCG .

Compound MIC (µg/mL) Target Bacteria 21c 4–8 M. tuberculosis 22a 1.56 S. aureus 22b 0.78 B. subtilis - Anticancer Activity : Several studies have reported that derivatives of this compound possess anticancer properties. For example, compounds synthesized from this scaffold were tested against HepG2 liver cancer cells and exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .

Industrial Applications

Beyond its laboratory applications, this compound is being investigated for its potential use in developing new materials with desirable properties such as high thermal stability and resistance to degradation.

Case Studies

Several notable studies have contributed to our understanding of the applications of this compound:

Antitubercular Activity Study

Dhumal et al. (2016) explored a series of heterocyclic compounds incorporating oxadiazole rings and demonstrated their effectiveness against Mycobacterium bovis, highlighting the potential for developing new antitubercular agents .

Anticancer Research

In a study by Paruch et al. (2020), various substituted oxadiazoles were synthesized and evaluated for their anticancer activity against different cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., phenyl groups) reduce synthetic yields due to steric effects, as seen in the 53.84% yield for the methyl-pyrazole derivative .

- Flexible side chains (e.g., propanoyl) improve reactivity, increasing yields to 58.24% .

Physicochemical Properties

Melting Points and Stability

- This compound: No direct data, but analogues with phenyl groups exhibit melting points (mp) between 177–181°C, with decomposition observed at 177.8°C for the methyl-pyrazole derivative .

- 5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile: Higher thermal stability inferred from its rigid dichlorophenyl-oxazole structure .

Solubility and Reactivity

- The cyano (-CN) group in all analogues increases polarity, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Thioether-containing derivatives (e.g., compounds 8a and 8d) show enhanced nucleophilicity, enabling cross-coupling reactions .

Biological Activity

5-Amino-1,3,4-oxadiazole-2-carbonitrile (AOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential as an antimicrobial and anticancer agent, synthesizing findings from various studies to present a comprehensive overview of its biological effects.

Chemical Structure and Properties

This compound features an oxadiazole ring with an amino group and a nitrile substituent. This unique structure allows for various chemical modifications, enhancing its biological activity. The compound's reactivity is influenced by the presence of both the amino and nitrile groups, enabling it to participate in multiple chemical reactions such as oxidation and substitution.

Antimicrobial Activity

Research indicates that AOC exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including resistant types. For instance, derivatives of 5-amino-1,3,4-oxadiazole have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating a promising profile against drug-resistant strains .

Case Study: Antimicrobial Efficacy

A study evaluated several oxadiazole derivatives for their antimicrobial activity. Among them, AOC derivatives displayed significant inhibition against M. tuberculosis, with some compounds showing IC50 values comparable to established antibiotics .

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| AOC Derivative 1 | Staphylococcus aureus | 12.5 |

| AOC Derivative 2 | M. tuberculosis | 10.3 |

Anticancer Activity

The anticancer potential of AOC has garnered attention due to its ability to inhibit cancer cell proliferation. Various studies have reported that AOC derivatives can effectively target multiple cancer cell lines, including breast (MCF7), prostate (PC-3), and colon (HCT-116) cancers.

The mechanism underlying the anticancer activity of AOC involves the inhibition of specific enzymes and pathways critical for cancer cell survival and proliferation. For instance, some derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle regulators and apoptosis-related proteins .

Case Study: Anticancer Efficacy

In a comparative study, several 5-amino-1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. Notably:

| Compound | Cell Line | IC50 (µM) | Comparison Control (IC50 µM) |

|---|---|---|---|

| AOC Derivative 1 | MCF7 | 0.67 | Staurosporine (4.18) |

| AOC Derivative 2 | PC-3 | 0.80 | Doxorubicin (0.75) |

These results indicate that certain derivatives of AOC possess superior potency compared to traditional chemotherapeutic agents .

Comparative Analysis with Similar Compounds

When compared to other oxadiazole derivatives, AOC stands out due to its specific functional groups that enhance its reactivity and biological efficacy. Other similar compounds like 1,2,4-oxadiazole derivatives have shown varying degrees of biological activity but often lack the dual functionality provided by the amino and nitrile groups in AOC .

Q & A

Q. What are the common synthetic routes for 5-Amino-1,3,4-oxadiazole-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are documented:

- Cyclocondensation of thiosemicarbazides with nitriles under acidic conditions, often using reagents like POCl₃ or polyphosphoric acid. Optimization involves controlling temperature (80–120°C) and stoichiometric ratios to minimize side products .

- [3+2] Cycloaddition reactions between 5-aminooxazole-4-carbonitriles and azides. Key variables include solvent polarity (e.g., DMF vs. acetonitrile) and substituent effects on the oxazole ring, which impact regioselectivity and yield (e.g., benzyl vs. phenyl groups increase reaction rates) . Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere maintenance to prevent oxidation.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms functional groups (e.g., amine protons at δ 6.2–6.8 ppm; oxadiazole carbons at δ 155–165 ppm). Deuterated DMSO is preferred for solubility .

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks. For example, planar oxadiazole rings often form π-π stacking interactions, influencing bioavailability .

- IR Spectroscopy: Identifies NH₂ stretching (3200–3400 cm⁻¹) and C≡N vibrations (2200–2250 cm⁻¹) .

Q. What biological activities are associated with this compound, and what assay models are used?

Methodological Answer:

- Antimicrobial Activity: Tested via broth microdilution (MIC values ≤ 16 µg/mL against S. aureus). Structural analogs with sulfur substitution (e.g., thiadiazole) show enhanced efficacy due to increased membrane permeability .

- Anticancer Potential: Evaluated using MTT assays on HeLa cells. IC₅₀ values correlate with electron-withdrawing substituents (e.g., nitro groups improve DNA intercalation) .

- Enzyme Inhibition: Targets like α-glucosidase are studied via kinetic assays (Km and Vmax analysis) to assess competitive/non-competitive binding .

Advanced Research Questions

Q. How can [3+2] cycloaddition reactions be optimized to synthesize this compound derivatives with diverse substituents?

Methodological Answer:

- Substrate Design: Electron-donating groups (e.g., N-methyl or N-phenyl) on the oxazole ring accelerate azide cycloaddition by lowering activation energy. Steric hindrance from bulky groups (e.g., cyclopropyl) requires longer reaction times (24–48 hrs) .

- Catalyst Screening: Cu(I) catalysts enhance regioselectivity for 1,4-disubstituted products, while solvent-free conditions reduce side reactions .

- Workflow Example:

| Substrate (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Cyclopropyl | 24 | 65 |

| Benzyl | 12 | 82 |

| Phenyl | 18 | 75 |

Q. How can contradictions in reported bioactivity data for oxadiazole derivatives be resolved?

Methodological Answer: Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., fixed incubation time in MTT assays) to compare IC₅₀ values across studies.

- Structural Isomerism: Use HPLC to confirm purity and rule out regioisomer interference (e.g., 1,2,4- vs. 1,3,4-oxadiazole isomers) .

- Computational Validation: Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. What computational strategies are effective for studying the binding mechanisms of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB IDs: 1L2R for α-glucosidase) to predict binding poses. Key interactions include H-bonds with NH₂ and π-stacking with aromatic residues .

- MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns. RMSD plots < 2 Å indicate stable binding .

- SAR Studies: Compare analogs (e.g., thiadiazole vs. oxadiazole) using Free-Wilson analysis to quantify substituent contributions .

Q. How do structural modifications influence the stability and reactivity of this compound under ambient conditions?

Methodological Answer:

- Degradation Pathways: Monitor via LC-MS in accelerated stability studies (40°C/75% RH). Hydrolysis of the carbonitrile group is mitigated by electron-withdrawing substituents (e.g., nitro groups reduce water adsorption) .

- Photostability: UV irradiation (254 nm) induces ring-opening reactions; encapsulation in cyclodextrins improves resistance .

Q. What crystallographic insights explain the solid-state behavior of this compound derivatives?

Methodological Answer:

- Hydrogen-Bond Networks: XRD reveals NH₂ groups form intermolecular H-bonds with adjacent oxadiazole N atoms (distance ~2.8 Å), stabilizing monoclinic crystal systems .

- Polymorphism Screening: Use solvent evaporation (e.g., ethanol vs. acetone) to isolate polymorphs. DSC confirms thermal stability differences (ΔHfus ~150 J/g for Form I vs. 120 J/g for Form II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.